Methyl 2-methoxy-6-nonylbenzoate
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Overview
Description
Methyl 2-methoxy-6-nonylbenzoate: is an organic compound with the molecular formula C18H28O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a methoxy group at the 2-position and a nonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-6-nonylbenzoate typically involves the esterification of 2-methoxy-6-nonylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-methoxy-6-nonylbenzoic acid+methanolH2SO4Methyl 2-methoxy-6-nonylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is common to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-6-nonylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 2-methoxy-6-nonylbenzoic acid.
Reduction: 2-methoxy-6-nonylbenzyl alcohol.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl 2-methoxy-6-nonylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used as a fragrance ingredient in perfumes and cosmetics. Its pleasant odor and stability make it suitable for use in various personal care products.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-nonylbenzoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxy and nonyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy.
Comparison with Similar Compounds
Methyl 2-methoxybenzoate: Lacks the nonyl group, making it less lipophilic and potentially less bioactive.
Methyl 2-methoxy-6-methylbenzoate: Contains a methyl group instead of a nonyl group, resulting in different chemical and physical properties.
Methyl 2-methoxy-6-phenylbenzoate: Contains a phenyl group, which may enhance its aromaticity and stability.
Uniqueness: Methyl 2-methoxy-6-nonylbenzoate is unique due to the presence of the long nonyl chain, which imparts distinct lipophilic properties. This feature can enhance its interaction with lipid membranes and increase its potential as a bioactive compound.
Properties
IUPAC Name |
methyl 2-methoxy-6-nonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-12-15-13-11-14-16(20-2)17(15)18(19)21-3/h11,13-14H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWFENWHWRRWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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